molecular formula C21H33NO2 B12535055 2,2,6,6-Tetraethyl-1-(1-phenylethoxy)piperidin-4-one CAS No. 686778-17-6

2,2,6,6-Tetraethyl-1-(1-phenylethoxy)piperidin-4-one

Cat. No.: B12535055
CAS No.: 686778-17-6
M. Wt: 331.5 g/mol
InChI Key: XDNKFYXVAVAKEX-UHFFFAOYSA-N
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Description

2,2,6,6-Tetraethyl-1-(1-phenylethoxy)piperidin-4-one is a chemical compound that belongs to the class of piperidines It is characterized by the presence of a piperidine ring substituted with ethyl groups and a phenylethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6,6-Tetraethyl-1-(1-phenylethoxy)piperidin-4-one typically involves the reaction of piperidine derivatives with appropriate reagents to introduce the ethyl and phenylethoxy substituents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-Tetraethyl-1-(1-phenylethoxy)piperidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2,2,6,6-Tetraethyl-1-(1-phenylethoxy)piperidin-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is utilized in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of 2,2,6,6-Tetraethyl-1-(1-phenylethoxy)piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,6,6-Tetraethyl-1-(1-phenylethoxy)piperidin-4-one is unique due to the presence of ethyl groups on the piperidine ring, which may confer distinct chemical and biological properties compared to its methyl-substituted analogs. This structural variation can influence the compound’s reactivity, stability, and interactions with biological targets .

Properties

CAS No.

686778-17-6

Molecular Formula

C21H33NO2

Molecular Weight

331.5 g/mol

IUPAC Name

2,2,6,6-tetraethyl-1-(1-phenylethoxy)piperidin-4-one

InChI

InChI=1S/C21H33NO2/c1-6-20(7-2)15-19(23)16-21(8-3,9-4)22(20)24-17(5)18-13-11-10-12-14-18/h10-14,17H,6-9,15-16H2,1-5H3

InChI Key

XDNKFYXVAVAKEX-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(=O)CC(N1OC(C)C2=CC=CC=C2)(CC)CC)CC

Origin of Product

United States

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